molecular formula C11H9NO3 B1356994 Methyl 4-hydroxyquinoline-6-carboxylate CAS No. 948571-56-0

Methyl 4-hydroxyquinoline-6-carboxylate

Cat. No. B1356994
M. Wt: 203.19 g/mol
InChI Key: GYUCOKUPAXSPHW-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxyquinoline-6-carboxylate” is a chemical compound with the IUPAC name “methyl 4-oxo-1,4-dihydro-6-quinolinecarboxylate”. It has a molecular weight of 203.2 . This compound is solid in its physical form .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “Methyl 4-hydroxyquinoline-6-carboxylate”, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxyquinoline-6-carboxylate” can be represented by the InChI code 1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13) .


Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxyquinoline-6-carboxylate” is a solid compound with a molecular weight of 203.2 . It should be stored in a refrigerator .

Scientific Research Applications

“Methyl 4-hydroxyquinoline-6-carboxylate” is a significant chemical compound widely employed in pharmaceutical research . Its structure incorporates a quinoline core with a carboxylate and hydroxyl group, conferring unique pharmacological properties .

Quinoline derivatives, including “Methyl 4-hydroxyquinoline-6-carboxylate”, are known for their exceptionally broad spectrum of activity, including antimicrobial, antiviral, and anticancer potency . Among literally each class of the most important small molecule drugs, a quinoline ring can be noticed .

“Methyl 4-hydroxyquinoline-6-carboxylate” and its derivatives have a wide range of applications in scientific research, particularly in the field of pharmaceuticals . Here are some additional applications:

  • Synthesis of Heterocycles

    • The compound is used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are important in drug research and development due to their unique biological activities .
    • The synthetic methodologies of quinolin-2,4-dione derivatives, which include “Methyl 4-hydroxyquinoline-6-carboxylate”, are of interest due to their roles in natural and synthetic chemistry .
  • Pharmaceutical Research

    • Quinoline derivatives, including “Methyl 4-hydroxyquinoline-6-carboxylate”, are known for their broad spectrum of activity, including antimicrobial, antiviral, and anticancer potency .
    • More than 13,000 derivatives are reported, with over 100 naturally occurring molecules displaying this motif .
  • Natural Compounds

    • Quinine and its derivatives, which include “Methyl 4-hydroxyquinoline-6-carboxylate”, have been used to treat nocturnal leg cramps and arthritis, and it has also been used with limited success to treat people who had been infected by prions .
    • 2-Hydroxyquinoline and 4-hydroxyquinoline were isolated from plant sources, and they exist as 2 (1 H )-quinolone and 4 (1 H )-quinolone, respectively .

“Methyl 4-hydroxyquinoline-6-carboxylate” and its derivatives continue to find a wide range of applications in scientific research, particularly in the field of pharmaceuticals . Here are some additional applications:

  • Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives

    • A green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .
    • This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which can then be explored for their therapeutic potential .
  • Production of Quinolone Antibiotics

    • The quinolone scaffold holds significant relevance in medicinal chemistry .
    • Fluoroquinolones are among the most important fully synthetic antibiotics .
    • Quinolone and its allied scaffolds are found amongst more than 60 FDA approved drugs .
  • Anti-Inflammatory Potential

    • 4-Quinolone-3-carboxamides have been explored for their anti-inflammatory potential via Cannabinoid receptor 2 ligand .

Safety And Hazards

The safety information for “Methyl 4-hydroxyquinoline-6-carboxylate” includes the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335 . The precautionary statement is P261 .

Future Directions

The future directions for “Methyl 4-hydroxyquinoline-6-carboxylate” and similar compounds are likely to involve further exploration of their synthesis and potential applications. There is a societal expectation that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing cleaner syntheses using alternative reaction methods .

properties

IUPAC Name

methyl 4-oxo-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUCOKUPAXSPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxyquinoline-6-carboxylate

CAS RN

933486-45-4
Record name Methyl 4-hydroxy-6-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933486-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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